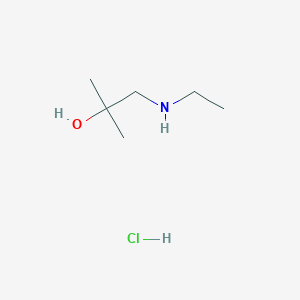

1-(Ethylamino)-2-methylpropan-2-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(Ethylamino)-2-methylpropan-2-ol hydrochloride” is a chemical compound with the linear formula C6H16ClNO . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C6H16ClNO . Its molecular weight is 153.654 .Physical And Chemical Properties Analysis

“this compound” is a white solid .Scientific Research Applications

Ethylene Inhibition in Plant Growth

1-(Ethylamino)-2-methylpropan-2-ol hydrochloride is structurally similar to 1-methylcyclopropene (1-MCP), a compound known for its role as an ethylene inhibitor in plants. Ethylene is a plant hormone that influences a wide range of physiological processes. Its inhibition is significant in extending the postharvest life of fruits, vegetables, and floriculture crops. The research suggests that 1-MCP effectively prevents ethylene effects in various crops, and its effective concentrations are low, ranging from 2.5 nl l-1 to 1 ml l-1. Moreover, 1-MCP has been highlighted for its potential in understanding the role of ethylene in plants, which may be relevant for compounds like this compound as well (Blankenship & Dole, 2003).

Postharvest Quality of Non-climacteric Fruit Crops

Research indicates that 1-MCP, and potentially structurally similar compounds, may influence the postharvest quality of non-climacteric fruit crops. It’s suggested that the treatment with these compounds can inhibit senescence processes, development of physiological disorders, and inhibit degreening and color changes in various fruits. This showcases a potential avenue for this compound in postharvest fruit management (Li et al., 2016).

Active Compound Stabilization and Release

In the context of fresh produce safety and quality maintenance, gaseous/volatile active compounds like 1-MCP are crucial. They are used for pre-harvest and postharvest management/preservation. The research explores various approaches for the stabilization and controlled release of such compounds, which might be applicable to this compound as well. This involves understanding the physical and chemical interactions between active compounds and the formulations used for their stabilization and controlled release (Chen et al., 2020).

Mechanism of Action

Target of action

Amines, such as “1-(Ethylamino)-2-methylpropan-2-ol hydrochloride”, can act as bases, accepting a proton (H+) from an acid to form an ammonium ion . This is due to the presence of a lone pair of electrons on the nitrogen atom, which can form a bond with a proton .

Mode of action

As bases, amines can accept a proton from a hydroxonium ion (H3O+) in solution, forming an ammonium ion . This reaction is reversible, and the position of the equilibrium depends on the relative strengths of the acid and base .

Biochemical pathways

Amines in general are involved in a wide range of biochemical processes, including the synthesis of proteins, alkaloids, and neurotransmitters .

Pharmacokinetics

Amines are generally well-absorbed due to their ability to form hydrogen bonds with water molecules .

Result of action

Amines can influence physiological processes through their role as neurotransmitters and their involvement in protein synthesis .

Action environment

The action of “this compound” can be influenced by environmental factors such as pH, which can affect the protonation state of the amine group . Additionally, the compound’s stability could be affected by factors such as temperature and exposure to light .

Biochemical Analysis

Biochemical Properties

1-(Ethylamino)-2-methylpropan-2-ol hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, which can influence the metabolic pathways in which these enzymes are involved.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in gene expression patterns . Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as receptors or enzymes, leading to changes in their activity. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating their catalytic activity . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or light exposure . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to changes in cell viability and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects. For example, in certain animal models, low doses of the compound have been shown to enhance metabolic activity, whereas high doses can lead to toxicity and adverse effects such as liver damage or neurological symptoms .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and biotransformation . These interactions can lead to the formation of various metabolites, some of which may retain biological activity or contribute to the overall pharmacological effects of the compound. The metabolic pathways also involve phase I and phase II reactions, including oxidation, reduction, and conjugation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it may be transported across cell membranes by organic cation transporters, which facilitate its uptake into cells . Once inside the cell, it can be distributed to various cellular compartments, where it may accumulate or be further transported to other tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, nucleus, or endoplasmic reticulum, where it can exert its effects on cellular processes such as energy production, gene expression, or protein synthesis .

properties

IUPAC Name |

1-(ethylamino)-2-methylpropan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO.ClH/c1-4-7-5-6(2,3)8;/h7-8H,4-5H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRBBIFUDNLEJEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(C)(C)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

115893-43-1 |

Source

|

| Record name | 2-Propanol, 1-(ethylamino)-2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115893-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(2-Methoxyethoxy)phenyl]methanamine](/img/structure/B1369386.png)